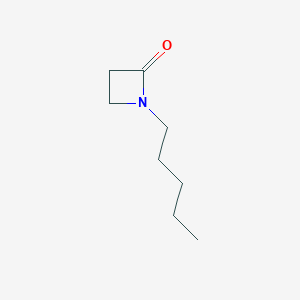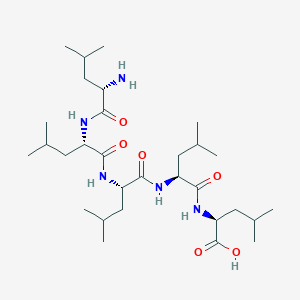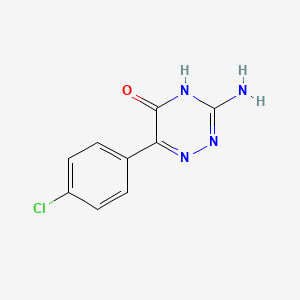
3-Amino-6-(4-chlorophenyl)-1,2,4-triazin-5(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-6-(4-chlorophenyl)-1,2,4-triazin-5(2H)-one: is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound features an amino group at the 3-position, a chlorophenyl group at the 6-position, and a keto group at the 5-position of the triazine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-(4-chlorophenyl)-1,2,4-triazin-5(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-chlorobenzonitrile with guanidine in the presence of a base, followed by cyclization to form the triazine ring. The reaction conditions often include:
Temperature: Moderate to high temperatures (100-150°C)
Solvent: Polar solvents such as ethanol or dimethylformamide (DMF)
Catalysts: Basic catalysts like sodium hydroxide or potassium carbonate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-6-(4-chlorophenyl)-1,2,4-triazin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The keto group can be reduced to form hydroxyl derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Nitro derivatives
Reduction: Hydroxyl derivatives
Substitution: Amino or thiol-substituted derivatives
Aplicaciones Científicas De Investigación
3-Amino-6-(4-chlorophenyl)-1,2,4-triazin-5(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 3-Amino-6-(4-chlorophenyl)-1,2,4-triazin-5(2H)-one involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various pathways, including those involved in cell proliferation and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-6-(4-methylphenyl)-1,2,4-triazin-5(2H)-one
- 3-Amino-6-(4-fluorophenyl)-1,2,4-triazin-5(2H)-one
- 3-Amino-6-(4-bromophenyl)-1,2,4-triazin-5(2H)-one
Uniqueness
Compared to its analogs, 3-Amino-6-(4-chlorophenyl)-1,2,4-triazin-5(2H)-one exhibits unique properties due to the presence of the chlorine atom. This halogen substitution can enhance its reactivity and binding affinity, making it a valuable compound for various applications.
Propiedades
Número CAS |
62638-39-5 |
|---|---|
Fórmula molecular |
C9H7ClN4O |
Peso molecular |
222.63 g/mol |
Nombre IUPAC |
3-amino-6-(4-chlorophenyl)-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C9H7ClN4O/c10-6-3-1-5(2-4-6)7-8(15)12-9(11)14-13-7/h1-4H,(H3,11,12,14,15) |
Clave InChI |
AJXZHABWUCVFEI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NN=C(NC2=O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


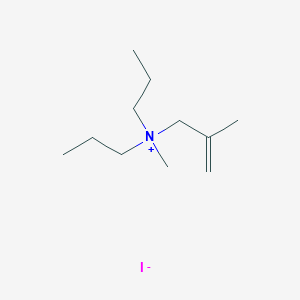
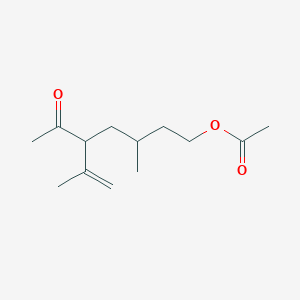
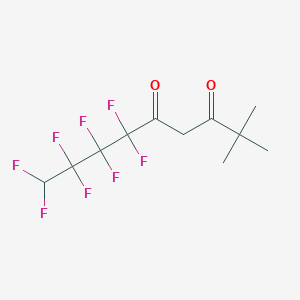

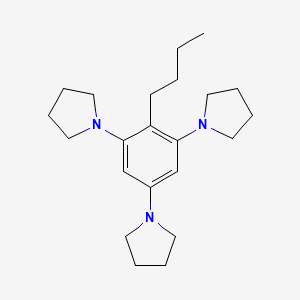

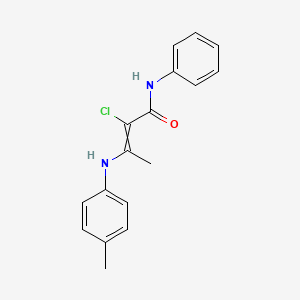
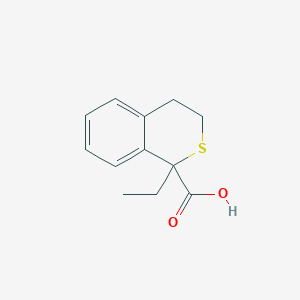

![9,10,10-Tris[4-(trifluoromethyl)phenyl]-9,10-dihydrophenanthren-9-OL](/img/structure/B14514846.png)
![1,1',1''-[Boranetriyltris(methylene)]tris(pentamethyldisilane)](/img/structure/B14514852.png)
![6-{[(Pyridin-4-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14514870.png)
